molecular formula C14H17NO3 B6001229 2-({[(FURAN-2-YL)METHYL]AMINO}METHYLIDENE)-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE

2-({[(FURAN-2-YL)METHYL]AMINO}METHYLIDENE)-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE

Cat. No.: B6001229
M. Wt: 247.29 g/mol
InChI Key: CWTDIHSGDQLKKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[(FURAN-2-YL)METHYL]AMINO}METHYLIDENE)-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE is a complex organic compound that features a furan ring, a cyclohexane ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(FURAN-2-YL)METHYL]AMINO}METHYLIDENE)-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the reaction of furan-2-carbaldehyde with an amine to form an imine intermediate, which is then cyclized with a diketone under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-({[(FURAN-2-YL)METHYL]AMINO}METHYLIDENE)-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the imine group can produce secondary amines.

Scientific Research Applications

2-({[(FURAN-2-YL)METHYL]AMINO}METHYLIDENE)-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-({[(FURAN-2-YL)METHYL]AMINO}METHYLIDENE)-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbaldehyde: A precursor in the synthesis of the compound.

    Cyclohexane-1,3-dione: Another key building block.

    2-Furoic acid: A related furan derivative with different functional groups.

Uniqueness

2-({[(FURAN-2-YL)METHYL]AMINO}METHYLIDENE)-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE is unique due to its specific combination of a furan ring and a cyclohexane ring, along with its functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(furan-2-ylmethyliminomethyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-14(2)6-12(16)11(13(17)7-14)9-15-8-10-4-3-5-18-10/h3-5,9,16H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTDIHSGDQLKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NCC2=CC=CO2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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